2-Amino-4,6-dimethoxybenzonitrile

Description

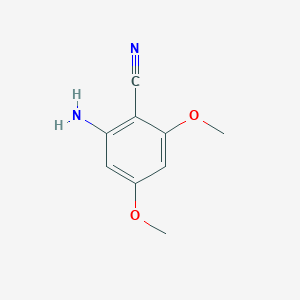

2-Amino-4,6-dimethoxybenzonitrile (CAS: 1545025-44-2; molecular formula: C₉H₁₀N₂O₂) is a substituted benzonitrile derivative featuring amino (–NH₂) and methoxy (–OCH₃) groups at the 2-, 4-, and 6-positions of the benzene ring. The methoxy groups confer electron-donating properties, influencing solubility, reactivity, and intermolecular interactions. This compound is primarily utilized in research settings, though specific biological or industrial applications remain underexplored in the available literature .

Properties

IUPAC Name |

2-amino-4,6-dimethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-12-6-3-8(11)7(5-10)9(4-6)13-2/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLLIZJCTNVTMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,6-dimethoxybenzonitrile typically involves the following steps:

Halogenation: A suitable starting material, such as 2,4,6-trimethoxybenzonitrile, is halogenated using a halogenating agent like bromine or chlorine.

Amination: The halogenated intermediate is then subjected to an amination reaction using ammonia or an amine source under appropriate conditions to introduce the amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-dimethoxybenzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for methoxylation reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Primary amines.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-Amino-4,6-dimethoxybenzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4,6-dimethoxybenzonitrile involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

Pathways Involved: It may affect various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzonitrile Analogs

The structural and functional differences between 2-amino-4,6-dimethoxybenzonitrile and its analogs are summarized below:

Key Observations :

- Solubility : The methoxy analog is expected to exhibit higher aqueous solubility than methyl or nitro derivatives due to polarity.

- Reactivity : Nitro-substituted benzonitriles are more reactive in electrophilic substitutions, whereas methoxy groups may direct regioselectivity in further functionalization.

Heterocyclic Analogs: Pyrimidine Derivatives

Comparative analysis with heterocyclic compounds highlights substituent-driven differences in bioactivity and crystallography:

Key Observations :

- Co-Crystal Formation: 2-Amino-4,6-dimethylpyrimidine forms co-crystals with diclofenac via hydrogen bonding, whereas 2-aminopyridine forms ionic salts. The methoxy groups in this compound may similarly influence co-crystallization behavior, though experimental data are lacking .

Physicochemical and Functional Comparisons

Thermal and Spectral Properties:

- IR spectra of co-crystals (e.g., 2-amino-4,6-dimethylpyrimidine with diclofenac) show carbonyl peaks at 1682 cm⁻¹, indicative of hydrogen bonding . Methoxy-substituted benzonitriles may exhibit similar spectral signatures, though this requires validation.

Biological Activity

2-Amino-4,6-dimethoxybenzonitrile (ADMB) is an organic compound with the molecular formula C₉H₁₀N₂O₂. This compound has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of the biological activity of ADMB, including its mechanisms of action, research findings, and potential therapeutic applications.

ADMB is characterized by the presence of amino and methoxy functional groups attached to a benzonitrile backbone. These structural features influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₂O₂ |

| Molecular Weight | 178.19 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of ADMB is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to the modulation of various biochemical pathways that are crucial for cellular functions.

Key Mechanisms:

- Enzyme Inhibition: ADMB may inhibit enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

- Antimicrobial Activity: The compound has shown potential against various bacterial strains, suggesting a mechanism that disrupts bacterial cell wall synthesis or function.

Antimicrobial Activity

Research indicates that ADMB exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens:

- Bacterial Strains Tested:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these strains suggest that ADMB can effectively inhibit bacterial growth at relatively low concentrations.

Anticancer Properties

ADMB has been investigated for its potential role in cancer treatment. Studies have reported:

- Cytotoxic Effects: In vitro assays using cancer cell lines (e.g., HeLa and MCF-7) showed that ADMB induces apoptosis and inhibits cell proliferation.

- Mechanism: The compound appears to modulate signaling pathways associated with cell survival and apoptosis, including the activation of caspases.

Case Studies

-

Study on Antimicrobial Efficacy:

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of ADMB against various bacterial strains. Results showed that ADMB had a notable inhibitory effect on S. aureus with an MIC of 32 µg/mL . -

Investigation into Anticancer Activity:

Another study explored the cytotoxic effects of ADMB on breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 50 µM, with evidence of apoptosis through caspase activation .

Comparative Analysis with Similar Compounds

ADMB shares structural similarities with other methoxy-substituted benzonitriles, which also exhibit biological activities. Below is a comparison table highlighting key differences:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound (ADMB) | Moderate | Significant |

| 2-Amino-4,5-dimethoxybenzonitrile | Low | Moderate |

| 2-Amino-3,5-dimethoxybenzonitrile | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.